

Application Note: Synthesis of Ethyl Butyrate via Fischer Esterification

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Compound of Interest

Compound Name: Ethyl butyrate

Cat. No.: B046026

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Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive laboratory protocol for the synthesis of **ethyl butyrate** through the Fischer esterification of butyric acid with ethanol, utilizing sulfuric acid as a catalyst. The protocol details the necessary reagents, apparatus, reaction conditions, and a thorough purification procedure. A summary of quantitative data and a visual representation of the experimental workflow are included to ensure clarity and reproducibility.

Introduction

Fischer esterification is a classic organic reaction that involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.^{[1][2][3]} This reversible reaction requires conditions that favor the formation of the ester product, typically by using an excess of one of the reactants or by removing water as it is formed.^{[1][3][4]} **Ethyl butyrate**, an ester known for its characteristic pineapple-like aroma, is synthesized from butyric acid and ethanol.^{[2][5]} This protocol outlines a standard laboratory procedure for this synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for a representative laboratory-scale synthesis of **ethyl butyrate**.

Parameter	Value	Notes
Reactants		
Butyric Acid	10.5 mL (0.120 mol)	Density: 0.96 g/mL, Molar Mass: 88.11 g/mol . The carboxylic acid is used in excess to drive the reaction.[6]
Ethanol (Absolute)	2.6 mL (0.045 mol)	Density: 0.789 g/mL, Molar Mass: 46.07 g/mol .
Catalyst		
Concentrated Sulfuric Acid	1.0 mL	Acts as the acid catalyst.[6] Should be handled with extreme care.
Reaction Conditions		
Reflux Time	60 minutes	The reaction mixture is heated to a gentle boil.[3][6]
Reaction Temperature	Approx. 110-120 °C (heating mantle)	The temperature should be sufficient to maintain a steady reflux.
Purification		
5% Sodium Bicarbonate	3 x 5 mL portions	Used to neutralize the acidic catalyst and unreacted butyric acid.[1][6]
Saturated Sodium Chloride	1 x 5 mL portion	Used to wash the organic layer and remove dissolved water.[1][6]
Anhydrous Sodium Sulfate	~1-2 g	Drying agent to remove residual water from the crude product.[1][3][6]
Yield		

Theoretical Yield	5.23 g	Based on ethanol as the limiting reagent.
Expected Percent Yield	65-95%	Yields can vary depending on reaction conditions and purification efficiency. Using an excess of alcohol can increase the yield. [4]

Experimental Protocol

3.1. Materials and Apparatus

- Butyric acid
- Absolute ethanol
- Concentrated sulfuric acid
- 5% Sodium bicarbonate solution
- Saturated sodium chloride (brine) solution
- Anhydrous sodium sulfate
- Round-bottom flask (25 or 50 mL)
- Reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Separatory funnel
- Erlenmeyer flasks
- Beakers

- Graduated cylinders
- Pipettes
- Drying tube[6]

3.2. Reaction Setup and Procedure

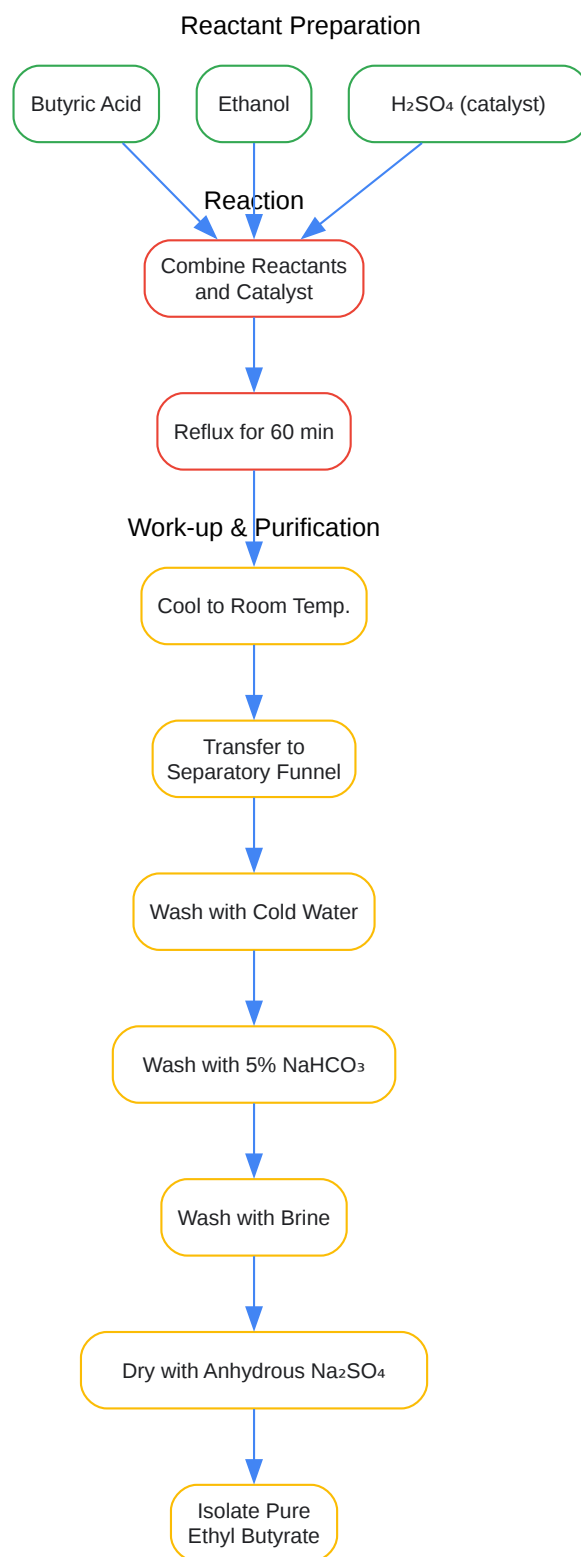
- Glassware Preparation: Ensure all glassware is clean and completely dry to prevent unwanted side reactions.[6]
- Charging the Flask: In a 50 mL round-bottom flask, add a magnetic stir bar.[6]
- Adding Reactants: To the flask, add 2.6 mL of absolute ethanol followed by 10.5 mL of butyric acid.[6]
- Catalyst Addition: While stirring the mixture, carefully and slowly add 1.0 mL of concentrated sulfuric acid dropwise.[6] This step should be performed in a fume hood.
- Reflux Setup: Assemble a reflux apparatus by attaching a water-cooled condenser to the round-bottom flask.[6] Attach a drying tube to the top of the condenser to protect the reaction from atmospheric moisture.[6]
- Heating: Place the flask in a heating mantle and heat the mixture to a gentle boil.[3]
- Reflux: Allow the reaction to reflux for 60 minutes.[6] A steady drip of condensate should be observed returning to the flask from the condenser.
- Cooling: After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature.[3]

3.3. Work-up and Purification

- Transfer: Once cooled, transfer the reaction mixture to a separatory funnel.
- Initial Wash: Add 15 mL of ice-cold water to the separatory funnel, cap it, and shake gently, venting frequently to release any pressure.[6] Allow the layers to separate and discard the lower aqueous layer.

- Neutralization: Wash the organic layer with three successive 5 mL portions of 5% aqueous sodium bicarbonate solution.[6] Shake gently and vent after each addition. The formation of gas (CO₂) will be observed as the acid is neutralized. Discard the aqueous layer after each wash.
- Brine Wash: Wash the organic layer with one 5 mL portion of saturated aqueous sodium chloride (brine).[6] This helps to remove most of the dissolved water from the organic layer. Discard the aqueous layer.
- Drying: Transfer the crude **ethyl butyrate** (the top organic layer) to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate to the ester to remove any remaining traces of water.[3][6] Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the liquid is clear.
- Isolation: Carefully decant or filter the dried **ethyl butyrate** into a pre-weighed, clean, dry vial.
- Characterization: The final product can be characterized by its boiling point (120-121 °C), refractive index, and spectroscopic methods such as IR and NMR.[2][7]

Experimental Workflow Diagram



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Caption: Experimental workflow for the synthesis of **ethyl butyrate**.

Safety Precautions

- Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[6][8] Handle it with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
- Butyric acid has a strong, unpleasant odor and should be handled in a fume hood.[8]
- Ethanol is flammable; keep it away from open flames and sparks.
- The esterification reaction should be performed in a well-ventilated area, preferably a fume hood.
- Always vent the separatory funnel frequently during extractions to prevent pressure buildup.

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